2,2-Bis(3-triethoxysilylpropoxymethyl)butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is an organosilane compound with the molecular formula C24H54O9Si2. It is a chemical intermediate commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol typically involves the reaction of 3-chloropropyltriethoxysilane with 2,2-bis(hydroxymethyl)butanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone-based materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of silicone-based materials.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilane compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials, which have various industrial and biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison
Compared to these similar compounds, 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is unique due to its additional hydroxyl group, which provides it with distinct reactivity and functionality. This makes it particularly useful in applications requiring the formation of stable siloxane bonds .
Eigenschaften
Molekularformel |
C24H54O9Si2 |
---|---|
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
2,2-bis(3-triethoxysilylpropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C24H54O9Si2/c1-8-24(21-25,22-26-17-15-19-34(28-9-2,29-10-3)30-11-4)23-27-18-16-20-35(31-12-5,32-13-6)33-14-7/h25H,8-23H2,1-7H3 |
InChI-Schlüssel |
KULCCRJQEMHJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(COCCC[Si](OCC)(OCC)OCC)COCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.